molecular formula C22H31N5O2 B5115681 [4-[(2S,6R)-2,6-dimethylmorpholin-4-yl]piperidin-1-yl]-[1-[(2-methylphenyl)methyl]triazol-4-yl]methanone

[4-[(2S,6R)-2,6-dimethylmorpholin-4-yl]piperidin-1-yl]-[1-[(2-methylphenyl)methyl]triazol-4-yl]methanone

Cat. No.: B5115681
M. Wt: 397.5 g/mol
InChI Key: WSJBYYVTSBDFGO-HDICACEKSA-N
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Description

[4-[(2S,6R)-2,6-dimethylmorpholin-4-yl]piperidin-1-yl]-[1-[(2-methylphenyl)methyl]triazol-4-yl]methanone is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a morpholine ring, a piperidine ring, and a triazole ring, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-[(2S,6R)-2,6-dimethylmorpholin-4-yl]piperidin-1-yl]-[1-[(2-methylphenyl)methyl]triazol-4-yl]methanone typically involves multiple steps, starting with the preparation of the individual ring systems. The morpholine ring can be synthesized through the reaction of diethylene glycol with ammonia, while the piperidine ring can be obtained from the hydrogenation of pyridine. The triazole ring is usually formed via a cycloaddition reaction between an azide and an alkyne.

The final step involves the coupling of these ring systems under specific conditions, such as the use of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, with optimizations for yield and purity. This could include the use of continuous flow reactors for the cycloaddition step and large-scale hydrogenation reactors for the piperidine ring formation. Purification steps such as recrystallization or chromatography would be essential to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

[4-[(2S,6R)-2,6-dimethylmorpholin-4-yl]piperidin-1-yl]-[1-[(2-methylphenyl)methyl]triazol-4-yl]methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting ketones or aldehydes to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the triazole ring, where nucleophiles like amines or thiols can replace a leaving group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.

    Reduction: Hydrogen gas with a palladium catalyst under atmospheric pressure.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols.

    Substitution: Amino or thiol derivatives of the triazole ring.

Scientific Research Applications

Chemistry

In chemistry, [4-[(2S,6R)-2,6-dimethylmorpholin-4-yl]piperidin-1-yl]-[1-[(2-methylphenyl)methyl]triazol-4-yl]methanone is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study the interactions between different ring systems and biological macromolecules. Its ability to undergo various chemical reactions makes it a versatile tool for modifying proteins and nucleic acids.

Medicine

In medicine, this compound has potential applications as a drug candidate. Its unique structure allows it to interact with multiple biological targets, making it a promising lead compound for the development of new therapeutics.

Industry

In the industrial sector, this compound can be used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals. Its ability to undergo various chemical reactions makes it a valuable starting material for the production of a wide range of products.

Mechanism of Action

The mechanism of action of [4-[(2S,6R)-2,6-dimethylmorpholin-4-yl]piperidin-1-yl]-[1-[(2-methylphenyl)methyl]triazol-4-yl]methanone involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The triazole ring, in particular, is known to interact with metal ions and proteins, influencing their function and stability.

Comparison with Similar Compounds

Similar Compounds

  • **[4-(4-methylpiperidin-1-yl)phenyl]-[1-(2-methylphenyl)methyl]triazol-4-yl]methanone
  • **[4-(2,6-dimethylmorpholin-4-yl)phenyl]-[1-(2-methylphenyl)methyl]triazol-4-yl]methanone

Uniqueness

Compared to similar compounds, [4-[(2S,6R)-2,6-dimethylmorpholin-4-yl]piperidin-1-yl]-[1-[(2-methylphenyl)methyl]triazol-4-yl]methanone stands out due to its unique combination of ring systems. This structural diversity allows for a broader range of chemical reactions and biological interactions, making it a more versatile compound for research and industrial applications.

Properties

IUPAC Name

[4-[(2S,6R)-2,6-dimethylmorpholin-4-yl]piperidin-1-yl]-[1-[(2-methylphenyl)methyl]triazol-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31N5O2/c1-16-6-4-5-7-19(16)14-27-15-21(23-24-27)22(28)25-10-8-20(9-11-25)26-12-17(2)29-18(3)13-26/h4-7,15,17-18,20H,8-14H2,1-3H3/t17-,18+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSJBYYVTSBDFGO-HDICACEKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C2CCN(CC2)C(=O)C3=CN(N=N3)CC4=CC=CC=C4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(C[C@@H](O1)C)C2CCN(CC2)C(=O)C3=CN(N=N3)CC4=CC=CC=C4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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